molecular formula C11H6O2 B6255277 6-ethynyl-4H-chromen-4-one CAS No. 1191128-63-8

6-ethynyl-4H-chromen-4-one

Cat. No.: B6255277
CAS No.: 1191128-63-8
M. Wt: 170.2
InChI Key:
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Description

6-Ethynyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is characterized by the presence of an ethynyl group at the 6th position of the chromone ring. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethynyl-4H-chromen-4-one typically involves the introduction of an ethynyl group into the chromone framework. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated chromone with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethynyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The chromone ring can be reduced to form dihydrochromones.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrochromones.

    Substitution: Formation of substituted chromones with various functional groups.

Scientific Research Applications

6-Ethynyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethynyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    4H-chromen-4-one: Lacks the ethynyl group and has different chemical reactivity and biological activities.

    6-Methyl-4H-chromen-4-one: Contains a methyl group instead of an ethynyl group, leading to different chemical properties.

    6-Phenyl-4H-chromen-4-one: Contains a phenyl group, which significantly alters its chemical and biological properties.

Uniqueness: 6-Ethynyl-4H-chromen-4-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.

Properties

CAS No.

1191128-63-8

Molecular Formula

C11H6O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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